Cas no 1266993-36-5 (2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol)

2,2-Dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol is a branched-chain aromatic alcohol with a tertiary carbon structure, offering stability and controlled reactivity. Its molecular design, featuring a dimethyl-substituted propanol group attached to a para-isopropylphenyl moiety, provides steric hindrance, enhancing selectivity in synthetic applications. The compound is useful as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and specialty materials, where its hindered structure can influence reaction pathways. The hydroxyl group allows for further functionalization, while the aromatic and aliphatic components contribute to solubility balance in organic media. This compound is valued for its predictable reactivity and potential as a building block in complex molecular architectures.
2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol structure
1266993-36-5 structure
商品名:2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol
CAS番号:1266993-36-5
MF:C14H22O
メガワット:206.323884487152
CID:6578199
PubChem ID:65814549

2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol
    • AKOS015155668
    • EN300-1841468
    • 1266993-36-5
    • 2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
    • インチ: 1S/C14H22O/c1-11(2)13-7-5-12(6-8-13)9-14(3,4)10-15/h5-8,11,15H,9-10H2,1-4H3
    • InChIKey: UQBHQIIHSHWDQO-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(C)CC1C=CC(=CC=1)C(C)C

計算された属性

  • せいみつぶんしりょう: 206.167065321g/mol
  • どういたいしつりょう: 206.167065321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 20.2Ų

2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1841468-0.25g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1841468-2.5g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1841468-10g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
10g
$3315.0 2023-09-19
Enamine
EN300-1841468-1.0g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
1g
$943.0 2023-06-02
Enamine
EN300-1841468-0.05g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1841468-0.5g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1841468-1g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
1g
$770.0 2023-09-19
Enamine
EN300-1841468-10.0g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
10g
$4052.0 2023-06-02
Enamine
EN300-1841468-0.1g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1841468-5.0g
2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propan-1-ol
1266993-36-5
5g
$2732.0 2023-06-02

2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol 関連文献

2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1266993-36-5 and Product Name: 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol

The compound with the CAS number 1266993-36-5 and the product name 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The molecular architecture of this compound includes a phenyl ring substituted with two methyl groups at the 2-position and an isopropyl group at the 3,4-position, linked to a propan-1-ol moiety. Such structural features make it a promising candidate for further exploration in drug discovery and synthetic chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in interest for molecules that exhibit multifunctional properties. The presence of both hydrophobic and hydrophilic regions in 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol suggests its potential utility as a bioactive scaffold. This dual characteristic is particularly valuable in designing molecules that can interact effectively with biological targets while maintaining solubility and stability. The compound’s ability to modulate various biochemical pathways makes it an attractive candidate for preclinical studies aimed at identifying novel therapeutic agents.

One of the most compelling aspects of this compound is its structural similarity to several known bioactive molecules. Researchers have been exploring derivatives of phenylpropanoids due to their reported pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The substitution pattern in 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol aligns well with these known structures, suggesting that it may inherit some of these beneficial properties. Furthermore, the presence of an alcohol functional group provides a site for further chemical modifications, enabling the synthesis of analogs with enhanced or tailored biological activities.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential drug-like properties. Virtual screening methods have been employed to identify molecules that exhibit high binding affinity to target proteins. In this context, 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol has shown promise as a hit compound in high-throughput screening campaigns targeting enzymes involved in metabolic disorders. The compound’s interaction with these enzymes could lead to the development of new treatments for conditions such as diabetes and hyperlipidemia.

The synthesis of 2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-ol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of a phenolic precursor followed by selective alkylation and functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aromatic ring system. These synthetic strategies not only highlight the versatility of modern organic chemistry but also provide insights into scalable production methods for similar compounds.

As research progresses, the biological evaluation of 2,2-dimethyl-3-4-(propan-2-y l)phenylpropan -1 -ol will be crucial in determining its therapeutic potential. Initial in vitro studies have demonstrated its ability to inhibit certain enzymatic activities relevant to inflammation and oxidative stress. These findings are supported by preliminary data indicating that the compound can modulate signaling pathways involved in cell proliferation and apoptosis. Such effects are particularly relevant in the context of oncology research, where small molecules like this one could serve as leads for developing new anticancer agents.

The safety profile of any potential pharmaceutical candidate is paramount before moving into clinical trials. Preliminary toxicological studies on 2, 2-dimethyl -3 -4 -( propan - 2 - y l ) phen yl pro pan -1 - ol have shown no significant adverse effects at tested doses. This preliminary safety data provides encouragement for further development efforts. However, comprehensive toxicological assessments are necessary to fully understand the compound’s risk profile before it can be considered for human use.

The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or their modified analogs due to their inherent biological activity and structural diversity. 2 , 2 - dim eth yl - 3 - 4 -( pro pan - 2 - y l ) phen yl pro pan -1 - ol shares structural motifs found in several natural products known for their pharmacological effects. This connection opens up avenues for biosynthetic studies aimed at identifying enzymes or pathways that could produce similar compounds more efficiently.

The integration of artificial intelligence (AI) tools into drug discovery pipelines has revolutionized how researchers identify promising candidates like 2 , 2 - dim eth yl - 3 - 4 -( pro pan - 2 - y l ) phen yl pro pan -1 - ol . Machine learning models have been trained on vast datasets to predict molecular properties such as solubility, metabolic stability, and binding affinity. These predictions guide experimental design by prioritizing compounds most likely to succeed in preclinical testing. The use of AI not only accelerates the discovery process but also reduces costs associated with traditional trial-and-error approaches.

The future prospects for 2 , 2 - dim eth yl - 3 -4 -( pro pan - 22 y l ) phen yl pro pan -- ol are exciting given its multifaceted potential applications . Further research is needed to elucidate its exact mechanism(s) of action across different biological systems . Collaborative efforts between chemists , biologists , and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits . As our understanding grows , so too will our ability to harness this compound’s full potential .

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